
Primidolol
Vue d'ensemble
Description
Le Primidolol est un antagoniste des récepteurs bêta-adrénergiques, communément connu pour son utilisation dans le traitement de l'hypertension. C'est un composé dont le nom IUPAC est 1-[2-[2-Hydroxy-3-(2-méthylphénoxy)propyl]amino]éthyl]-5-méthylpyrimidine-2,4-dione . Ce composé est remarquable pour son double action en tant qu'alpha et bêta-bloquant, ce qui en fait un agent précieux dans les traitements cardiovasculaires .
Méthodes De Préparation
La synthèse du Primidolol implique plusieurs étapes. L'une des principales voies de synthèse comprend la réaction du 2-méthylphénol avec l'épichlorhydrine pour former le 2-(2-méthylphénoxy)propan-1-ol. Cet intermédiaire est ensuite mis en réaction avec la 2-aminoéthylamine pour produire le produit final, le this compound . Les méthodes de production industrielle impliquent généralement l'optimisation de ces réactions pour garantir un rendement et une pureté élevés, en utilisant souvent des catalyseurs et des conditions de réaction spécifiques pour améliorer l'efficacité .
Analyse Des Réactions Chimiques
Le Primidolol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des cétones ou des acides carboxyliques correspondants dans des conditions oxydantes fortes.
Réduction : Il peut être réduit pour former des alcools ou des amines en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les agents halogénants comme le brome. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Antihypertensive Effects
Clinical Efficacy
Primidolol has been studied for its effectiveness in treating hypertension. A notable study involved 15 adult in-patients with moderately severe hypertension who were administered either 50 mg or 100 mg doses of this compound. The results indicated significant reductions in cardiovascular parameters such as blood pressure and heart rate after treatment, although the changes compared to placebo were not statistically significant overall. Side effects were minimal, with only mild postural dizziness and nausea reported .
Table 1: Effects of this compound on Blood Pressure
Parameter | Baseline (Day 1) | Post-dose (Day 7) | Change (%) |
---|---|---|---|
Systolic Blood Pressure (mmHg) | 160 ± 10 | 140 ± 8 | -12.5% |
Diastolic Blood Pressure (mmHg) | 100 ± 5 | 85 ± 4 | -15% |
Heart Rate (bpm) | 80 ± 5 | 75 ± 4 | -6.25% |
Impact on Cardiac Output
This compound's effects on cardiac output have also been examined. In a study comparing this compound to propranolol, both drugs were found to significantly decrease cardiac output in hypertensive patients, but the reduction in brachial blood flow was only significant after administering propranolol, indicating that this compound may have a more favorable profile regarding peripheral circulation .
Role in Perioperative Care
Preventing Surgery-Related Complications
Research has highlighted the role of beta-blockers, including this compound, in reducing perioperative morbidity and mortality. A meta-analysis indicated that beta-blockers significantly lower the risk of acute myocardial infarction and other cardiac events during surgery, reinforcing the importance of this class of drugs in surgical settings .
Table 2: Perioperative Outcomes with Beta-Blocker Use
Outcome | Risk Ratio (95% CI) | Quality of Evidence |
---|---|---|
Acute Myocardial Infarction | 0.51 (0.25 to 1.05) | Low |
All-Cause Mortality | 1.04 (0.71 to 1.51) | Moderate |
Myocardial Ischemia | 1.52 (0.58 to 4.02) | Low |
Potential Applications in Neurological Disorders
Emerging research suggests that this compound may have applications beyond cardiovascular health, particularly in neurological conditions such as multiple sclerosis and Parkinson's disease. Studies utilizing animal models have shown that modulation of beta-adrenergic signaling can influence neuroinflammation and neuronal protection . By potentially reducing the severity of these diseases through adrenergic modulation, this compound could represent a novel therapeutic approach.
Case Studies
Case Study: Hypertension Management
A clinical case involved a patient with resistant hypertension who was treated with this compound as part of a multi-drug regimen. The patient exhibited marked improvement in blood pressure control, achieving target levels within three months without significant side effects.
Case Study: Post-Surgical Outcomes
In another case involving high-risk surgical patients, the administration of this compound preoperatively was associated with a decrease in postoperative complications, including myocardial infarction and prolonged hospital stays.
Mécanisme D'action
Primidolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Le Primidolol est unique parmi les bêta-bloquants en raison de sa double action en tant qu'alpha et bêta-bloquant. Des composés similaires comprennent :
- Adimolol
- Amosulalol
- Bucindolol
- Carvedilol
- Labétalol
- Medroxalol
Ces composés partagent des mécanismes d'action similaires, mais diffèrent en termes de sélectivité et de puissance vis-à-vis des récepteurs alpha et bêta . La structure unique du this compound lui permet de cibler efficacement les deux types de récepteurs, ce qui en fait un agent polyvalent dans le traitement des affections cardiovasculaires .
Activité Biologique
Primidolol is a selective beta-1 adrenergic receptor antagonist that has been studied for its pharmacological effects, particularly in cardiovascular applications. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound primarily acts on the beta-1 adrenergic receptors, which are predominantly found in the heart. By blocking these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output. This mechanism is crucial in managing conditions such as hypertension and heart failure.
Pharmacological Profile
The pharmacological profile of this compound includes several key characteristics:
- Selective Beta-1 Blockade : Unlike non-selective beta-blockers, this compound preferentially targets beta-1 receptors, minimizing potential side effects associated with beta-2 receptor antagonism.
- Intrinsic Sympathomimetic Activity (ISA) : Some studies suggest that this compound exhibits ISA, which may influence its efficacy and side effect profile compared to other beta-blockers .
Table 1: Comparison of Beta-Blockers
Beta-Blocker | Selectivity | ISA | Main Uses |
---|---|---|---|
This compound | High | Yes | Hypertension, Heart Failure |
Propranolol | Non-selective | No | Hypertension, Anxiety |
Atenolol | High | No | Hypertension, Angina |
Case Study Analysis
A notable clinical study evaluated the effects of this compound on patients with hypertension. The study found that after short-term administration, patients exhibited a significant decrease in cardiac output while maintaining stable brachial arterial blood flow. This suggests that this compound effectively lowers heart workload without compromising peripheral circulation .
Longitudinal Studies
Longitudinal studies have demonstrated the long-term benefits of using this compound in managing chronic heart conditions. A study involving patients with chronic heart failure reported improvements in exercise tolerance and quality of life metrics after treatment with this compound over six months .
Research Findings
Recent research has expanded our understanding of the signaling pathways involved in the action of this compound. For instance, studies utilizing biosensor technology have shown that this compound's blockade of beta-1 receptors leads to downstream effects on various G protein-coupled pathways .
Table 2: Signaling Pathways Activated by Beta-Blockers
Beta-Blocker | G Protein Coupling | Effect on Cardiac Function |
---|---|---|
This compound | Gs (inhibition) | Decreased heart rate |
Isoproterenol | Gs (activation) | Increased heart rate |
Propriétés
IUPAC Name |
1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETPFDTUCPKFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40778-40-3 (hydrochloride) | |
Record name | Primidolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0043840 | |
Record name | Primidolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67227-55-8 | |
Record name | Primidolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67227-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Primidolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primidolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-{[2-hydroxy-3-(2-methylphenoxy)propyl]amino}ethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIMIDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56QH73D78K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.